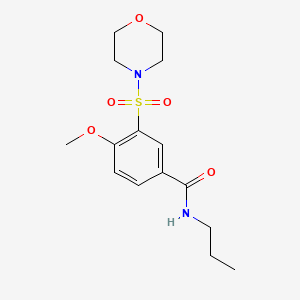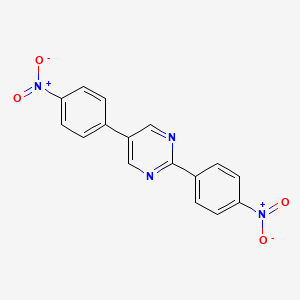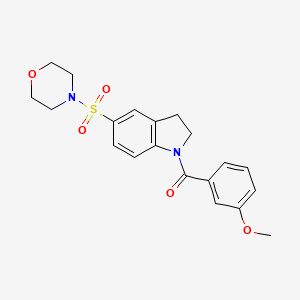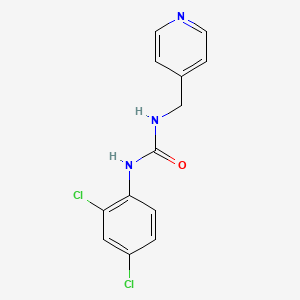![molecular formula C13H6F6N4O B4599668 4-(2-furyl)-6-(trifluoromethyl)-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B4599668.png)
4-(2-furyl)-6-(trifluoromethyl)-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]pyrimidine
Vue d'ensemble
Description
4-(2-furyl)-6-(trifluoromethyl)-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]pyrimidine is a useful research compound. Its molecular formula is C13H6F6N4O and its molecular weight is 348.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.04457980 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Adenosine Receptor Antagonism
One significant application of derivatives similar to the focal compound is in the development of adenosine receptor antagonists. The synthesis of tritium-labeled SCH 58261, a non-xanthine A2A adenosine receptor antagonist, showcases the compound's role in neurological research. This particular derivative binds A2A receptors in rat striatal membranes with high specificity, highlighting its potential for further characterization of the A2A adenosine receptor subtype (Baraldi et al., 1996).
Organic Light Emitting Diodes (OLEDs)
Another research avenue involves the synthesis of heteroleptic Ir(III) metal complexes, leveraging the pyrimidine structure for applications in OLEDs. The creation of sky-blue-emitting phosphors demonstrates the compound's utility in enhancing the performance of display technologies. These complexes, featuring pyrimidine chelates, have been applied in fabricating high-performance sky-blue- and white-emitting OLEDs, contributing to advancements in electronic display technology (Chang et al., 2013).
Synthesis of Fused Pyrimidine Derivatives
Research has also focused on the synthesis of new pyrimidine and fused pyrimidine derivatives, highlighting the compound's versatility as a precursor for various chemical transformations. These synthesized compounds offer a foundation for developing novel pharmaceuticals and materials with potential applications in drug design and materials science (Ahmed et al., 2003).
Development of A2a Adenosine Receptor Antagonists
Another study identified potent and selective adenosine A2a antagonists among a series of pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidines. These compounds, including SCH 58261, exhibit significant binding affinity and selectivity toward the A2a receptor, underscoring the therapeutic potential of these derivatives in treating conditions associated with adenosine receptor activity (Baraldi et al., 1994).
Antifungal and Antimicrobial Activities
Additionally, novel pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives have been synthesized, displaying potent antifungal and antimicrobial activities. These findings highlight the potential of such compounds in developing new treatments for fungal and microbial infections, expanding the scope of applications for pyrimidine derivatives in medical research (Nagender et al., 2014).
Propriétés
IUPAC Name |
4-(furan-2-yl)-6-(trifluoromethyl)-2-[5-(trifluoromethyl)pyrazol-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F6N4O/c14-12(15,16)9-6-7(8-2-1-5-24-8)21-11(22-9)23-10(3-4-20-23)13(17,18)19/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUULJGAMYWBLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NC(=N2)N3C(=CC=N3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-chlorophenyl)thio]-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B4599591.png)


![N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2,4-dichlorophenyl)urea](/img/structure/B4599607.png)
![4-(3,4-dichlorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4599615.png)
![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-[(2-methylcyclopentyl)oxy]-2-propanol hydrochloride](/img/structure/B4599626.png)
![5-(4-butoxybenzylidene)-2-[4-(4-chlorophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4599634.png)


![3-(3-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzoic acid](/img/structure/B4599675.png)
![2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-4-quinolinecarboxamide](/img/structure/B4599678.png)
![3-benzyl-5-{3-[(3,5-dimethylphenoxy)methyl]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4599699.png)
![methyl 5-bromo-2-{[(cyclohexylamino)carbonyl]amino}benzoate](/img/structure/B4599700.png)
![2',6'-diamino-2-oxo-1,2-dihydrospiro[indole-3,4'-thiopyran]-3',5'-dicarbonitrile](/img/structure/B4599703.png)
